DL-Valine-d8
Overview
Description
DL-Valine-d8 is the deuterium labeled DL-Valine . It is a stable isotope and is used for research purposes . It is a labelled DL-Valine, which is a branched-chain amino acid used in protein biosynthesis .
Molecular Structure Analysis
The molecular formula of DL-Valine-d8 is C5H3D8NO2 . The molecular weight is 125.20 . The structure includes two methyl groups (CH3), one carboxyl group (COOH), and one amino group (NH2), all attached to a central carbon atom .
Physical And Chemical Properties Analysis
DL-Valine-d8 has a density of 1.1±0.1 g/cm3 . Its boiling point is 213.6±23.0 °C at 760 mmHg . The vapor pressure is 0.1±0.9 mmHg at 25°C . The enthalpy of vaporization is 49.6±6.0 kJ/mol . The index of refraction is 1.461 . The molar refractivity is 30.2±0.3 cm3 . It has 3 hydrogen bond acceptors and 3 hydrogen bond donors .
Scientific Research Applications
Physicochemical Properties Study
- Field : Physical Chemistry
- Application : The physicochemical properties of DL-Valine have been studied using first-principles calculations . This research is particularly interested in compounds where molecules have different chirality .
- Methods : The study was conducted within the framework of density functional theory including van der Waals interactions . The pressure effect on the infrared spectra and distribution of electron density of L- and DL-Valine has been studied .
- Results : The results showed that electronic properties of the two forms of valine are similar at zero pressure. Pressure leads to different responses in these crystals which is manifested as various deformations of molecules .
Industrial Applications
- Field : Industrial Chemistry
- Application : D-Valine, which can be derived from DL-Valine, is used as an intermediate for the synthesis of agricultural pesticides, semi-synthetic veterinary antibiotics, and pharmaceutical drugs . Its derivatives have shown great activity in clinical use .
- Methods : The preparation of D-Valine can be achieved through microbial asymmetric degradation of DL-Valine, microbial stereoselective hydrolysis of N-acyl-DL-Valine by D-aminoacylase, and microbial specific hydrolysis of DL-5-isopropylhydantoin by D-hydantoinase coupled with D-carbamoylase .
- Results : D-Valine has extensive industrial applications and is gaining more and more attention due to its wide application .
properties
IUPAC Name |
2-amino-2,3,4,4,4-pentadeuterio-3-(trideuteriomethyl)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/i1D3,2D3,3D,4D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZSNJWFQEVHDMF-PIODKIDGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40514732 | |
Record name | (2,3,4,4,4,4',4',4'-~2~H_8_)Valine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40514732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
DL-Valine-d8 | |
CAS RN |
203784-63-8 | |
Record name | (2,3,4,4,4,4',4',4'-~2~H_8_)Valine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40514732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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